
3-(3-Methoxypropoxy)-4-methylbenzoic acid
Vue d'ensemble
Description
3-(3-Methoxypropoxy)-4-methylbenzoic acid, also known as MPPA, is a chemical compound that has been widely studied for its potential applications in the field of pharmaceuticals. This compound is a derivative of benzoic acid and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(3-Methoxypropoxy)-4-methylbenzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer development. 3-(3-Methoxypropoxy)-4-methylbenzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer development.
Biochemical and Physiological Effects
3-(3-Methoxypropoxy)-4-methylbenzoic acid has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-(3-Methoxypropoxy)-4-methylbenzoic acid has been shown to have antioxidant activity, which may help protect cells from oxidative stress. It has also been found to have neuroprotective effects, with studies showing that it can protect neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-Methoxypropoxy)-4-methylbenzoic acid in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer agents. This makes it a safer option for in vitro and in vivo studies. However, 3-(3-Methoxypropoxy)-4-methylbenzoic acid has some limitations, including its poor solubility in water and its relatively low potency compared to other anti-inflammatory and anti-cancer agents. These limitations need to be taken into consideration when designing experiments involving 3-(3-Methoxypropoxy)-4-methylbenzoic acid.
Orientations Futures
There are several future directions for research involving 3-(3-Methoxypropoxy)-4-methylbenzoic acid. One area of interest is the development of more potent derivatives of 3-(3-Methoxypropoxy)-4-methylbenzoic acid that can be used as anti-inflammatory and anti-cancer agents. Another area of research is the investigation of the neuroprotective effects of 3-(3-Methoxypropoxy)-4-methylbenzoic acid in animal models of neurodegenerative diseases. Finally, the use of 3-(3-Methoxypropoxy)-4-methylbenzoic acid in combination with other anti-inflammatory and anti-cancer agents is an area of research that holds promise for improving the efficacy of current treatments.
Applications De Recherche Scientifique
3-(3-Methoxypropoxy)-4-methylbenzoic acid has been studied extensively for its potential applications in the field of pharmaceuticals. One of the main areas of research has been its use as an anti-inflammatory agent. Studies have shown that 3-(3-Methoxypropoxy)-4-methylbenzoic acid can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases such as arthritis and asthma. 3-(3-Methoxypropoxy)-4-methylbenzoic acid has also been found to exhibit anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(3-methoxypropoxy)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9-4-5-10(12(13)14)8-11(9)16-7-3-6-15-2/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHDRDMFVPDTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723213 | |
| Record name | 3-(3-Methoxypropoxy)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
895240-71-8 | |
| Record name | 3-(3-Methoxypropoxy)-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895240-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxypropoxy)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




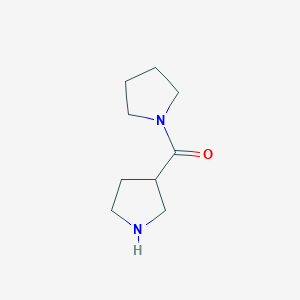


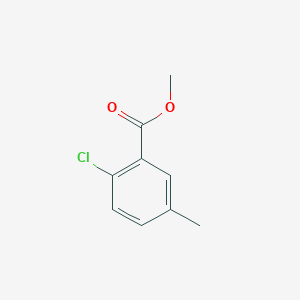
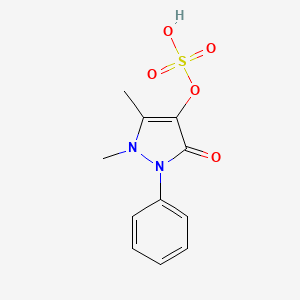

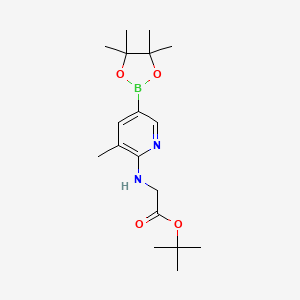
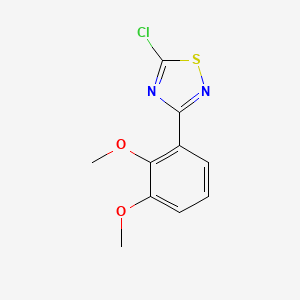

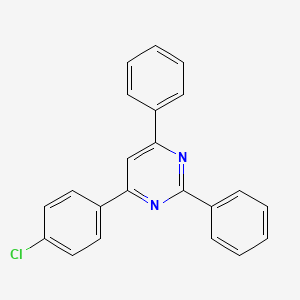
![7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1456658.png)